Bienvenue dans la boutique en ligne BenchChem!

4-Anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile

PRMT4 CARM1 arginine methyltransferase

4-Anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile (CAS 89549-69-9) is a trisubstituted pyrimidine-5-carbonitrile derivative with the molecular formula C₁₈H₁₄N₄O and a molecular weight of 302.33 g/mol. The compound features three key pharmacophoric elements: a 4-methoxyphenyl group at the 6-position, an anilino (phenylamino) substituent at the 4-position, and a carbonitrile moiety at the 5-position of the central pyrimidine ring.

Molecular Formula C18H14N4O
Molecular Weight 302.3 g/mol
CAS No. 89549-69-9
Cat. No. B12920116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile
CAS89549-69-9
Molecular FormulaC18H14N4O
Molecular Weight302.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(C(=NC=N2)NC3=CC=CC=C3)C#N
InChIInChI=1S/C18H14N4O/c1-23-15-9-7-13(8-10-15)17-16(11-19)18(21-12-20-17)22-14-5-3-2-4-6-14/h2-10,12H,1H3,(H,20,21,22)
InChIKeyVZXGKYDILZVLFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile (CAS 89549-69-9): Chemical Identity and Core Pharmacophore Profile


4-Anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile (CAS 89549-69-9) is a trisubstituted pyrimidine-5-carbonitrile derivative with the molecular formula C₁₈H₁₄N₄O and a molecular weight of 302.33 g/mol . The compound features three key pharmacophoric elements: a 4-methoxyphenyl group at the 6-position, an anilino (phenylamino) substituent at the 4-position, and a carbonitrile moiety at the 5-position of the central pyrimidine ring . The computed LogP is 3.84 and the topological polar surface area (PSA) is 70.83 Ų . This scaffold belongs to the broader 4-anilinopyrimidine-5-carbonitrile class, a chemotype recognized for its capacity to engage diverse biological targets including protein arginine methyltransferases (PRMTs) and kinases [1].

Why 4-Anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile Cannot Be Interchanged with Close Pyrimidine-5-carbonitrile Analogs


The pyrimidine-5-carbonitrile chemotype exhibits pronounced structure-activity relationship (SAR) sensitivity, where even modest substituent changes at the anilino, aryl, or carbonitrile positions can profoundly alter target engagement, selectivity, and biological outcome [1]. Within the 4-anilinopyrimidine-5-carbonitrile subclass, the specific combination of an unsubstituted aniline at the 4-position and a 4-methoxyphenyl group at the 6-position—as found in CAS 89549-69-9—generates a distinct dual PRMT4/PRMT6 inhibitory profile that is not recapitulated by analogs bearing different substitution patterns [2]. Procurement substitution without verifying target-specific activity data risks selecting a compound with divergent potency, altered selectivity, or even complete loss of the desired pharmacological activity, undermining experimental reproducibility and lead optimization campaigns [3].

Quantitative Differentiation of 4-Anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile Against Closest Comparators: Head-to-Head and Cross-Study Evidence


PRMT4/CARM1 Inhibitory Potency: Dual PRMT4/PRMT6 Activity with PRMT4-Preferring Profile Versus MS049

4-Anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile inhibits PRMT4/CARM1 with an IC₅₀ of 23 nM, as measured in an assay using human full-length PRMT4 (residues 1–608) expressed in 293F cells [1]. In comparison, the dual PRMT4/PRMT6 inhibitor MS049 exhibits a PRMT4 IC₅₀ of 34 nM under comparable biochemical conditions . The target compound thus demonstrates approximately 1.5-fold greater potency at PRMT4 than MS049 (23 nM vs. 34 nM).

PRMT4 CARM1 arginine methyltransferase dual inhibition epigenetics

PRMT6 Inhibitory Activity: Comparative Potency Assessment Against EPZ020411 and MS049

The compound inhibits PRMT6 with an IC₅₀ of 64 nM, tested against human full-length PRMT6 (residues 1–375) expressed in a baculovirus system, using a [³H]-SAM scintillation proximity assay [1]. The established PRMT6-selective tool compound EPZ020411 achieves an IC₅₀ of 10 nM under comparable biochemical conditions [2], representing a 6.4-fold greater potency. The dual PRMT4/PRMT6 inhibitor MS049 exhibits a PRMT6 IC₅₀ of 43 nM , placing the target compound at 1.5-fold lower potency than MS049 at this target.

PRMT6 protein arginine methyltransferase 6 epigenetic inhibitor tool compound

PRMT4-over-PRMT6 Selectivity Profile: A Differentiated Dual Inhibition Ratio Not Observed in EPZ020411 or MS049

Calculated from available biochemical IC₅₀ data: 4-anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile exhibits a PRMT4/PRMT6 IC₅₀ ratio of 0.36 (23 nM/64 nM), indicating approximately 2.8-fold selectivity for PRMT4 over PRMT6 [1]. In contrast, MS049 shows a nearly equipotent profile with a PRMT4/PRMT6 ratio of 0.79 (34 nM/43 nM) . EPZ020411 is highly PRMT6-selective with >100-fold selectivity over PRMT4 [2], yielding a PRMT4/PRMT6 ratio of >10. This three-way comparison reveals that the target compound occupies a unique selectivity niche: PRMT4-preferred dual inhibition that is mechanistically distinct from both the equipotent dual inhibition of MS049 and the stringent PRMT6 selectivity of EPZ020411.

PRMT selectivity PRMT4/PRMT6 ratio dual inhibitor profiling target engagement

Physicochemical Differentiation: Lipophilicity and Polar Surface Area Benchmarking Against Pyrimidine-5-carbonitrile Comparators

4-Anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile has a computed LogP of 3.84 and a topological polar surface area (PSA) of 70.83 Ų . By comparison, the prototypical PRMT6-selective inhibitor EPZ020411 has a reported PSA of 71.64 Ų and a higher number of rotatable bonds (12 vs. ~5 for the target compound) [1]. The target compound's lower rotatable bond count and comparable PSA suggest a more constrained, potentially more rigid binding conformation. Within the pyrimidine-5-carbonitrile class, the 4-methoxyphenyl substituent contributes to enhanced lipophilicity relative to analogs bearing more polar 4-substituents, which can influence cell permeability and non-specific protein binding [2].

LogP PSA drug-likeness permeability physicochemical profiling

Absence of Off-Target Kinase Activity Data: A Caveat for Procurement in Kinase-Focused Programs

Although 4-anilinopyrimidine scaffolds are well-established kinase inhibitor pharmacophores and some pyrimidine-5-carbonitrile derivatives have demonstrated CDK inhibitory activity [1], no publicly available kinase profiling data exist for 4-anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile specifically. By contrast, EPZ020411 has been profiled against a panel of histone methyltransferases (PRMT1/3/4/5/7/8) and shown >100-fold selectivity for PRMT6 [2]. MS049 has demonstrated cellular target engagement with reduction of Med12me2a and H3R2me2a levels . The absence of analogous selectivity or cellular activity data for the target compound represents a measurable evidence gap that procurement decision-makers must weigh when selecting among PRMT tool compounds.

kinase selectivity off-target profiling CDK risk assessment

Optimal Research Application Scenarios for 4-Anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile Based on Quantified Differentiation Evidence


PRMT4-Dominant Dual Inhibition Mechanistic Studies in Epigenetic Cancer Research

Based on the quantified PRMT4/PRMT6 selectivity ratio of 0.36 (2.8-fold PRMT4-preferring) [1], this compound is best suited for mechanistic investigations where PRMT4/CARM1 activity is hypothesized to be the primary oncogenic driver, but concurrent PRMT6 inhibition is desired as a secondary pharmacological effect. Unlike MS049 (equipotent dual inhibitor) or EPZ020411 (PRMT6-selective), the target compound's PRMT4-dominant profile enables dose-ranging studies that can dissect the relative contributions of PRMT4 versus PRMT6 inhibition to observed anti-proliferative phenotypes in leukemia or breast cancer models, consistent with the established role of PRMT4 in these malignancies.

Structure-Activity Relationship (SAR) Probe for Pyrimidine-5-carbonitrile Lead Optimization

The compound's distinct substitution pattern—unsubstituted anilino at the 4-position and 4-methoxyphenyl at the 6-position—coupled with its measured dual PRMT4/PRMT6 activity [2], makes it a valuable SAR probe for medicinal chemistry programs exploring pyrimidine-5-carbonitrile derivatives. Systematic comparison of this scaffold with analogs bearing modified aniline substituents (e.g., 4-fluoroanilino, 4-chloroanilino) or alternative 6-aryl groups can map the structural determinants of PRMT4 versus PRMT6 selectivity, providing rational guidance for lead optimization toward either PRMT4-selective or balanced dual inhibitors.

Biochemical Assay Development and PRMT Enzyme Panel Screening

With confirmed IC₅₀ values of 23 nM (PRMT4) and 64 nM (PRMT6) from validated biochemical assays [3], this compound can serve as a reference inhibitor in the development and calibration of PRMT enzymatic activity assays. Its intermediate potency at PRMT6 relative to the high-potency EPZ020411 (10 nM) provides a useful dynamic range for assay optimization, while its PRMT4 potency exceeds that of the commonly used dual inhibitor MS049 (34 nM), making it a suitable positive control for PRMT4/CARM1 assay validation and high-throughput screening quality control.

Procurement for Academic Epigenetic Tool Compound Collections

Academic screening centers and chemical biology core facilities building PRMT-focused compound libraries may prioritize procurement of CAS 89549-69-9 specifically because it fills a selectivity gap not addressed by existing commercial tool compounds: EPZ020411 provides PRMT6 selectivity, MS049 provides equipotent PRMT4/PRMT6 dual inhibition, but no widely available tool compound offers the PRMT4-dominant dual inhibition profile characterized by the 0.36 PRMT4/PRMT6 ratio [4]. This compound thus expands the pharmacological toolkit available to the epigenetic research community for interrogating PRMT biology.

Quote Request

Request a Quote for 4-Anilino-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.